Product packaging for Phytyl acetate(Cat. No.:CAS No. 10236-16-5)

Phytyl acetate

Cat. No.: B082584
CAS No.: 10236-16-5
M. Wt: 338.6 g/mol
InChI Key: JIGCTXHIECXYRJ-LTGZKZEYSA-N
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Description

Contextualization within Natural Products Chemistry and Diterpenoid Esters

Phytyl acetate (B1210297) is classified as a diterpenoid ester. This classification stems from its two constituent parts: the diterpene alcohol phytol (B49457) and an acetyl group derived from acetic acid. evitachem.com Phytol itself is an acyclic diterpenoid, a molecule constructed from four isoprene (B109036) units. frontiersin.org It is most famously known as the hydrophobic tail of chlorophyll (B73375) molecules, the primary photosynthetic pigments in plants and algae. evitachem.comnih.gov

Within the broader field of natural products chemistry, phytyl acetate is recognized for its presence in a variety of organisms. It has been identified in the essential oils of numerous plants, including tea (Camellia sinensis), celery (Apium graveolens), guava (Psidium guajava), and Cassia angustifolia. evitachem.comnih.govresearchgate.net Its occurrence is not limited to terrestrial plants; it has also been isolated from marine algae, such as the green algae Caulerpa racemosa and Ulva pertusa. evitachem.comnih.gov The compound is formed through the esterification of free phytol, which is released during the degradation of chlorophyll. nih.gov This positions this compound as a significant metabolite in plant and algal physiology, particularly in processes like leaf senescence and stress responses. nih.govnih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₄₂O₂ evitachem.comnih.govsigmaaldrich.com
Molecular Weight338.57 g/mol sigmaaldrich.com
AppearanceColorless liquid evitachem.comnih.gov
OdorWaxy, nutty, with balsamic, floral, and fruity undertones evitachem.comsigmaaldrich.comthegoodscentscompany.com
SolubilitySoluble in organic solvents like ethanol; practically insoluble in water evitachem.comnih.gov
DensityApproximately 0.87 g/cm³ evitachem.com
Boiling PointApproximately 340 °C evitachem.com
CAS Number10236-16-5 (for the trans-isomer) evitachem.comsigmaaldrich.com

Historical Perspective of this compound Research

The study of this compound is intrinsically linked to the broader investigation of chlorophyll metabolism and the chemical composition of essential oils. Early research in the mid-20th century, particularly studies from the 1960s and 1970s, focused on the chemical changes occurring during leaf senescence. These studies identified the accumulation of fatty acid phytyl esters in yellowing leaves, establishing the fundamental connection between chlorophyll breakdown and the subsequent esterification of its phytol tail. nih.gov

By the 1980s, analytical techniques had advanced, allowing for more detailed characterization of complex natural extracts. This compound was identified as a component in various essential oils, such as in photochemical studies of jasmine oil published in 1983. nist.gov Over time, its identification in a growing number of plant and marine species solidified its status as a widespread natural product. evitachem.comnih.gov Its pleasant aromatic profile also led to its investigation and eventual use by the flavor and fragrance industries. chemimpex.comulprospector.com A notable regulatory milestone was its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2008, which assessed its use as a flavoring agent. nih.gov

Significance in Biochemical and Synthetic Investigations

The significance of this compound in scientific research is twofold, spanning both biochemical and synthetic domains.

In biochemical investigations , this compound is primarily studied in the context of lipid metabolism and as a product of chlorophyll degradation. evitachem.com During senescence or stress-induced chlorosis, chlorophyll is broken down, releasing the phytol side-chain. nih.gov This free phytol can then enter several metabolic pathways. One fate is its esterification to form fatty acid phytyl esters or this compound. evitachem.comnih.gov This pathway competes with another critical process: the phosphorylation of phytol to phytyl diphosphate (B83284), which serves as a precursor for the biosynthesis of tocopherols (B72186) (vitamin E). nih.govnih.gov Therefore, the formation of this compound is a key metabolic branch point that influences the production of other vital chloroplast-derived lipids. nih.gov

In synthetic investigations , this compound is valued as a stable chemical intermediate and a useful building block. evitachem.comchemimpex.com Its synthesis is straightforward, commonly achieved through the esterification of phytol with acetic anhydride (B1165640), often using a catalyst like pyridine. evitachem.com This stability makes it a useful precursor for the synthesis of other important organic compounds. evitachem.com For example, the phytyl chain is a crucial component for the synthesis of α-tocopherol (vitamin E) and its analogs, making this compound a relevant starting material or intermediate in these synthetic routes. evitachem.com

Table 2: Selected Research Findings on this compound

Research AreaKey FindingSignificanceReference
Natural OccurrenceIdentified as a natural constituent in various plants (e.g., Camellia sinensis, Apium graveolens) and marine algae (e.g., Caulerpa racemosa).Establishes its role as a widespread diterpenoid ester in the biosphere. evitachem.comnih.gov
Biochemical MetabolismRecognized as a metabolite of the chlorophyll degradation pathway, formed from free phytol.Links this compound to fundamental physiological processes like plant senescence and stress responses. nih.govnih.gov
Metabolic Pathway CompetitionThe esterification of phytol to this compound is a competing pathway to the phosphorylation of phytol for vitamin E (tocopherol) synthesis.Highlights its role at a key branch point in chloroplast lipid metabolism. nih.govnih.gov
Organic SynthesisCan be readily synthesized from phytol and acetic anhydride.Provides a stable intermediate for further chemical transformations. evitachem.com
Synthetic PrecursorServes as a building block or precursor in the synthesis of other valuable molecules, such as vitamin E analogs.Demonstrates its utility as a starting material in synthetic chemistry. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B082584 Phytyl acetate CAS No. 10236-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10236-16-5

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate

InChI

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+

InChI Key

JIGCTXHIECXYRJ-LTGZKZEYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

density

0.867-0.873

Other CAS No.

10236-16-5

physical_description

Colourless liquid;  Balsamic aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Distribution and Isolation from Biological Sources

Phytyl acetate (B1210297) and related phytyl esters are found across different biological kingdoms, from terrestrial plants to marine life. Their accumulation is often associated with specific physiological conditions, such as stress or senescence.

Phytyl acetate has been identified in various terrestrial plants. For instance, it is a known constituent of Camellia sinensis, the plant used to produce tea. nih.gov The compound has also been isolated from Polygonum chinense, a perennial herb, where it was identified as part of the plant's bioactive constituents. nih.gov Generally, fatty acid phytyl esters (FAPEs), the broader class to which this compound belongs, are not abundant in green, healthy leaves but accumulate in significant amounts during senescence or under stress conditions. researchgate.netnih.gov This accumulation is considered a mechanism to detoxify and sequester free phytol (B49457), which is released during chlorophyll (B73375) breakdown and can be toxic to cell membranes. researchgate.net These esters are typically stored in the plastoglobules of chloroplasts. nih.gov

Initial discoveries of FAPEs in terrestrial plants date back to observations in yellowed leaves of Acer platanoides (Norway maple). nih.gov Since then, they have been identified in various other species, including mosses, hornworts, and certain Amazonian plants. researchgate.netnih.gov In an Arabidopsis mutant, FAPEs were found to accumulate after exposure to low temperatures. nih.gov

Table 1: Examples of Terrestrial Plants Containing Phytyl Esters

Plant Species Compound Class Identified Condition of Accumulation
Camellia sinensis This compound Reported as a constituent nih.gov
Polygonum chinense This compound Isolated from extracts nih.gov
Acer platanoides Fatty Acid Phytyl Esters Leaf senescence (yellowed leaves) nih.gov
Arabidopsis thaliana Fatty Acid Phytyl Esters Chilling stress, senescence nih.gov
Mosses & Hornworts Phytyl Esters General occurrence researchgate.netnih.gov

The presence of phytyl esters extends to the marine environment. This compound has been reported in the green marine alga Caulerpa racemosa. nih.gov More broadly, phytyl esters have been documented in various marine microorganisms, including dinoflagellates, certain microalgae species, and bacteria. researchgate.net In these organisms, phytyl esters may serve as a form of energy storage. researchgate.net For example, marine bacteria have been observed to accumulate fatty acid phytyl esters, particularly when grown on a medium containing phytol. nih.govnih.gov This accumulation increases under nitrogen-limited conditions, which are common in marine sediments. nih.gov The cyanobacterium Synechocystis sp. PCC6803 also accumulates fatty acid phytyl esters, especially under abiotic stress conditions. pnas.org

Table 2: Examples of Marine Organisms Containing Phytyl Esters

Organism Compound Class Identified Potential Function
Caulerpa racemosa (Green Alga) This compound Reported as a constituent nih.gov
Dinoflagellates Phytyl Esters Not specified researchgate.net
Synechocystis sp. PCC6803 (Cyanobacterium) Fatty Acid Phytyl Esters Stress response, storage pnas.org
Marine Bacteria Fatty Acid Phytyl Esters Carbon and energy storage nih.govnih.gov

Phytol as a Central Precursor in Isoprenoid Metabolism

Phytol is the foundational molecule for the synthesis of this compound and other phytyl esters. This C20 isoprenoid alcohol is a key intermediate derived primarily from the breakdown of the most abundant photosynthetic pigment, chlorophyll. nih.govresearchgate.net

The chlorophyll molecule consists of a chlorophyllide head and a phytyl tail, linked by an ester bond. nih.gov During processes like leaf senescence or fruit ripening, large quantities of chlorophyll are broken down. researchgate.netoup.com A critical step in this degradation pathway is the removal of the phytyl tail, a process called dephytylation. oup.com This hydrolysis reaction releases free phytol into the chloroplast. researchgate.netnih.gov

Several enzymes are capable of catalyzing this dephytylation in vitro, including chlorophyllases and pheophytin pheophorbide hydrolase (PPH). oup.com PPH, which specifically hydrolyzes the phytyl chain from pheophytin (a derivative of chlorophyll a), is considered essential for chlorophyll breakdown in vivo during leaf senescence in Arabidopsis. oup.com Once released, the free phytol must be metabolized, as its accumulation can be toxic to the cell. researchgate.net The plant cell manages this influx of phytol through several competing metabolic routes: it can be phosphorylated to produce precursors for tocopherol (Vitamin E) and phylloquinone (Vitamin K1), or it can be esterified with fatty acids to form FAPEs, which are then sequestered in plastoglobules. nih.govresearchgate.net Under conditions of high chlorophyll degradation, the formation of FAPEs is a major pathway for phytol detoxification. nih.gov

While phytol is released during chlorophyll degradation, the initial synthesis of the phytyl chain itself occurs through a distinct route known as the non-mevalonate (non-MVA) pathway, also called the MEP/DOXP pathway. ias.ac.inresearchgate.netwikipedia.org In higher plants, two separate pathways exist for the biosynthesis of isoprenoid precursors: the acetate-mevalonate (MVA) pathway in the cytoplasm and the non-MVA pathway located in the plastids. ias.ac.innih.gov

The non-MVA pathway is responsible for synthesizing chloroplast-bound isoprenoids, including carotenoids, the prenyl chains of plastoquinone, and, crucially, the phytyl tail of chlorophyll. ias.ac.innih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP). ias.ac.inresearchgate.net Through a series of enzymatic reactions, DOXP is converted into the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These precursors are then used to build the 20-carbon geranylgeranyl diphosphate (B83284) (GGDP), which is subsequently reduced to form the phytyl diphosphate (phytyl-DP) that is attached to chlorophyllide to form chlorophyll. nih.gov

Enzymatic Synthesis of Phytyl Esters

The formation of phytyl esters from free phytol is an enzymatic process. In Arabidopsis thaliana, two acyltransferase enzymes, designated Phytyl Ester Synthase 1 (PES1) and PES2, have been identified as responsible for the synthesis of fatty acid phytyl esters. nih.gov These enzymes are highly expressed during senescence and nitrogen deprivation, conditions that lead to chlorophyll degradation and phytol release. nih.gov

PES1 and PES2 are part of the esterase/lipase (B570770)/thioesterase (ELT) protein family and exhibit broad substrate specificity. nih.govpnas.org They can catalyze the transfer of an acyl group onto free phytol to form a phytyl ester. nih.gov The acyl donors for this reaction can be acyl-CoAs, acyl carrier proteins, or even galactolipids. nih.gov The identification of these enzymes clarified the biosynthetic pathway for this class of lipids, which serve as a detoxification and storage form for excess phytol during chlorotic stress. nih.govpnas.org An analogous acyltransferase, slr2103, has been identified in the cyanobacterium Synechocystis sp. PCC6803, where it is essential for both phytyl ester and triacylglycerol synthesis. pnas.org While these enzymes are known to produce fatty acid phytyl esters, the specific enzymatic synthesis of this compound would involve the transfer of an acetyl group from a donor like acetyl-CoA to phytol, a reaction that falls within the capabilities of such broadly specific acyltransferases.

Characterization of PHYTYL ESTER SYNTHASE1 (PES1) and PES2 in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, two key enzymes involved in the synthesis of fatty acid phytyl esters have been identified: PHYTYL ESTER SYNTHASE1 (PES1) and PHYTYL ESTER SYNTHASE2 (PES2). nih.govnih.gov These proteins belong to the esterase/lipase/thioesterase family of acyltransferases and are located within the chloroplasts. nih.govuniprot.org Their primary role is catalyzing the formation of phytyl esters, a process essential for maintaining the integrity of the photosynthetic membrane during senescence and periods of abiotic stress. nih.govnih.govuniprot.org

Structurally, PES1 and PES2 are characterized by two distinct domains: a hydrolase-related domain and an acyltransferase domain similar to that of diacylglycerol acyltransferase (DGAT). nih.gov This dual functionality allows them to exhibit both phytyl ester synthesis and diacylglycerol acyltransferase activities. nih.govnih.gov The functional significance of these enzymes is highlighted in double mutant plants (pes1 pes2), which exhibit a marked reduction in the accumulation of both phytyl esters and triacylglycerol. nih.govnih.gov

Expression of the PES1 and PES2 genes is significantly upregulated during developmental stages such as senescence and under environmental pressures like nitrogen deprivation. nih.govnih.govuniprot.org More recent studies have revealed that these enzymes also possess xanthophyll acyltransferase activity, indicating a broader role in plant lipid metabolism. nih.govresearchgate.net

Enzyme CharacteristicDescriptionSource(s)
Enzyme Name PHYTYL ESTER SYNTHASE1 (PES1), PHYTYL ESTER SYNTHASE2 (PES2) nih.govnih.gov
Organism Arabidopsis thaliana (Mouse-ear cress) nih.govuniprot.org
Protein Family Esterase/lipase/thioesterase family of acyltransferases nih.gov
Subcellular Location Chloroplasts nih.govnih.gov
Primary Function Fatty acid phytyl ester synthesis nih.govnih.gov
Secondary Activities Diacylglycerol acyltransferase, Xanthophyll acyltransferase nih.govnih.govresearchgate.net
Expression Regulation Upregulated during senescence and nitrogen deprivation nih.govuniprot.org

Regulation of Phytyl Ester Accumulation during Stress and Senescence

The accumulation of phytyl esters is a tightly regulated process, primarily activated in response to cellular stress and developmental senescence. nih.gov In healthy plant leaves, the concentration of phytyl esters is typically very low. nih.gov However, during the breakdown of thylakoid membranes—a hallmark of senescence and stress responses—toxic levels of free phytol (from chlorophyll degradation) and free fatty acids (from galactolipid breakdown) are released. nih.govnih.gov

To mitigate this toxicity, the expression of PES1 and PES2 genes is strongly induced. nih.gov This upregulation leads to the esterification of free phytol and fatty acids, converting them into phytyl esters which are then stored in plastoglobules within the chloroplasts. nih.gov This process serves as a detoxification mechanism, preserving the integrity of the chloroplast during adverse conditions. nih.govnih.gov The accumulation is often transient; when conditions improve, these esters can be hydrolyzed, releasing phytol and fatty acids that can be recycled for the synthesis of new chlorophyll and membrane lipids. nih.gov For example, under nitrogen deprivation, the amount of 16:3-phytol in Arabidopsis was observed to increase significantly and then decrease when plants were returned to a nutrient-rich medium. nih.gov

ConditionEffect on Phytyl Ester LevelsRegulatory ResponseSource(s)
Normal Growth LowBasal expression of PES1/PES2 nih.gov
Senescence High AccumulationUpregulation of PES1/PES2 expression nih.govnih.govuniprot.org
Nitrogen Deprivation High AccumulationUpregulation of PES1/PES2 expression nih.govnih.govuniprot.org
Drought Stress High AccumulationUpregulation of senescence-associated genes nih.gov
Return to Favorable Conditions DecreaseHydrolysis of stored phytyl esters nih.gov

Interconnection with Other Biosynthetic Routes

The phytyl moiety, central to this compound, originates from phytyl diphosphate (phytyl-PP), a precursor that links several critical biosynthetic pathways within the chloroplast.

Phytyl Diphosphate as a Precursor for Tocopherol (Vitamin E) Synthesis

Phytyl diphosphate is an indispensable precursor for the biosynthesis of all tocopherols (B72186), which constitute the vitamin E family. echelon-inc.comnih.gov The core reaction in tocopherol synthesis is the condensation of homogentisate (B1232598) (HGA) with phytyl-PP, a step catalyzed by the enzyme homogentisate phytyl transferase (HPT), also known as VTE2. nih.gov

The chloroplast pool of phytyl-PP is supplied by two distinct routes:

De novo synthesis: Geranylgeranyl diphosphate (GGPP), produced via the methylerythritol phosphate (B84403) (MEP) pathway, is reduced to phytyl-PP. nih.govnih.gov

Salvage pathway: Phytol released from the degradation of chlorophyll is recycled back into phytyl-PP through a two-step phosphorylation process. nih.govnih.gov This salvage pathway is critical during senescence and fruit ripening. nih.gov

The phosphorylation of free phytol is mediated by two kinases: phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). nih.govnih.govplantae.org The essential role of this salvage pathway is demonstrated in genetic studies; an Arabidopsis double mutant lacking both VTE5 and its paralog, farnesol (B120207) kinase (FOLK), is completely devoid of tocopherols, confirming that phytol phosphorylation is required for their synthesis. nih.govplantae.orgoup.com

Phytyl Diphosphate in Phylloquinone (Vitamin K1) Biosynthesis

Phytyl diphosphate also serves as the precursor for the aliphatic side chain of phylloquinone (vitamin K1). nih.govresearchgate.net Phylloquinone is synthesized through the condensation of phytyl-PP with a naphthoquinone ring structure. nih.govresearchgate.net As with tocopherol, the phytyl-PP precursor can be sourced from either the de novo MEP pathway or the phytol salvage pathway. nih.govresearchgate.net

The phytol phosphorylation pathway, involving VTE5 and VTE6, is crucial for maintaining adequate phylloquinone levels. nih.govnih.gov Genetic evidence from vte6 mutants demonstrates that this pathway is essential for phylloquinone biosynthesis, and its disruption negatively impacts the stability of the Photosystem I (PSI) complex where phylloquinone functions as an electron carrier. nih.gov However, there is a key difference in the dependency on this pathway compared to tocopherol synthesis. While the vte5 folk double mutant completely lacks tocopherol, it still accumulates residual amounts of phylloquinone. nih.govplantae.orgoup.com This finding indicates that while the phytol salvage pathway is a major contributor, an alternative pathway must exist to provide the phytyl group for phylloquinone synthesis. nih.govplantae.org

Chemical Synthesis and Derivatization Strategies

Established Synthetic Routes for Phytyl Acetate (B1210297)

The primary and most common method for synthesizing phytyl acetate is through the direct esterification of its parent alcohol, phytol (B49457).

This compound is conventionally synthesized through the reaction of phytol, a diterpene alcohol, with an acetic acid derivative. evitachem.com A standard laboratory method involves using acetic anhydride (B1165640) as the acetylating agent, which reacts with phytyl alcohol to form the this compound ester. evitachem.com This reaction is a classic example of esterification, where the hydroxyl group (-OH) of the alcohol is replaced by the acetyl group (-OCOCH₃) from the acetic anhydride. The other product of this reaction is acetic acid. The general process involves mixing the reactants, often with a catalyst, and allowing the reaction to proceed under controlled temperature conditions. evitachem.com

To facilitate the esterification of phytol and improve the reaction rate and yield, a catalyst is typically employed. Pyridine is a commonly used catalyst in this synthesis. evitachem.com It acts as a base to activate the alcohol and neutralize the acetic acid byproduct formed when using acetic anhydride, thereby driving the reaction towards completion. The reaction is often stirred at room temperature or with gentle heating to ensure optimal ester formation. evitachem.com More broadly, in the synthesis of related phenolic esters, catalysts like p-toluenesulfonic acid (PTSA) have been shown to be highly efficient, demonstrating excellent tolerance for various functional groups and providing high yields under mild conditions. semanticscholar.org

Synthesis of Novel this compound Derivatives and Analogs

Research has expanded beyond the simple acetate to create novel phytyl esters designed to combine the lipophilic nature of the phytyl chain with the bioactivity of other molecules.

A significant area of research is the synthesis of phytyl phenolipids, which are amphiphilic molecules created by the esterification of phytol with polyphenolic acids. mdpi.commdpi.com This process, known as lipophilization, attaches the long, lipophilic phytyl chain to a hydrophilic phenolic acid core. mdpi.com The goal is to increase the solubility of these phenolic acids in lipids, thereby enhancing their ability to interact with and cross cell membranes. mdpi.commdpi.com Procedures have been developed for the synthesis of phytyl esters of various polyphenolic acids, including caffeic acid, protocatechuic acid, homoprotocatechuic acid, and dihydrocaffeic acid, with reported yields ranging from 70% to 95%. mdpi.comnih.govresearchgate.net These novel compounds are designed to function as effective lipophilic antioxidants. mdpi.com

Acidic conditions are frequently used for the esterification of polyphenolic acids with phytol. This approach is advantageous because it avoids the need to protect the aromatic hydroxyl groups on the phenolic acid, which is often a necessary and complex step under base-catalyzed conditions. mdpi.com However, the success and yield of acid-catalyzed reactions can be highly dependent on the specific phenolic acid and the solvent used. For instance, in one study, reacting phytol with protocatechuic acid (PCA) under acidic conditions did not yield any product. mdpi.com The choice of solvent is also critical; reactions that failed in toluene (B28343) were observed to proceed with low to moderate yields in tetrahydrofuran (B95107) (THF). mdpi.com p-Toluenesulfonic acid (PTSA) is noted as an efficient catalyst for such esterifications, possessing high catalytic activity. semanticscholar.org

Enzymatic catalysis presents an alternative route for synthesizing phytyl phenolipids, particularly for primary alcohols like phytol. mdpi.com The lipase (B570770) enzyme Novozym 435 has been successfully used for this purpose. In a specific application, phytyl dihydrocaffeate (DHCA-P) and phytyl homoprotocatechuate (DOPAC-P) were synthesized by reacting the respective phenolic acids with phytol in the presence of Novozym 435. mdpi.com The reaction conditions involved dissolving the substrates in a suitable organic solvent (toluene or dioxane), adding the enzyme, and stirring the mixture at 55°C for 14 days. mdpi.com The solvent choice proved to be a significant factor, with toluene and dioxane favoring the reaction and leading to good yields for specific phenolipids. mdpi.com

Research Findings on Phytyl Phenolipid Synthesis

The synthesis of phytyl esters from various phenolic acids has been explored using both acid-catalyzed and enzymatic methods. The yields are highly dependent on the chosen method, the specific phenolic acid, and the solvent system. The following table summarizes the reported yields from a study comparing these approaches.

Phenolic AcidPhytyl Ester ProductCatalysis TypeSolventYield (%)Source
Protocatechuic Acid (PCA)PCA-PAcidTolueneNo Reaction mdpi.com
Protocatechuic Acid (PCA)PCA-PAcidTHFNo Reaction mdpi.com
Dihydrocaffeic Acid (DHCA)DHCA-PAcidTolueneNo Reaction mdpi.com
Dihydrocaffeic Acid (DHCA)DHCA-PAcidTHF20% mdpi.com
Dihydrocaffeic Acid (DHCA)DHCA-PEnzymatic (Novozym 435)Toluene70% mdpi.com
Homoprotocatechuic Acid (DOPAC)DOPAC-PAcidTolueneNo Reaction mdpi.com
Homoprotocatechuic Acid (DOPAC)DOPAC-PAcidTHF40% mdpi.com
Homoprotocatechuic Acid (DOPAC)DOPAC-PEnzymatic (Novozym 435)Dioxane75% mdpi.com

Synthesis of Phytyl Esters with Substituted Aromatic Rings

The synthesis of phytyl esters featuring substituted aromatic rings is a strategic approach to modify the chemical properties of the parent phytol molecule. This is typically achieved through esterification reactions where phytol is combined with various substituted aromatic acids. mdpi.com A key methodology involves the esterification of phytol with substituted benzoic and cinnamic acids. mdpi.com The efficiency of this synthesis, measured by reaction yield, is highly dependent on the nature and position of the substituents on the acid derivatives. mdpi.com

In one study, a series of nine phytol derivatives were synthesized via esterification, with most reactions demonstrating good efficiency and yields exceeding 85%. mdpi.com However, some specific substitutions resulted in significantly lower yields, as low as 5.2%. mdpi.com The successful formation and structure of these novel phytyl esters were confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com This process allows for the creation of a library of new compounds where the lipophilic phytyl chain is attached to an aromatic moiety with tailored electronic and steric properties.

Table 1: Synthesis Yields of Phytyl Esters with Aromatic Substituents Data sourced from a study on the synthesis of phytol derivatives. mdpi.com

CompoundAromatic Acid DerivativeYield (%)
1a Benzoic acid91.0%
1b 2-Methoxybenzoic acid85.0%
1c 3-Methoxybenzoic acid89.0%
1d 4-Methoxybenzoic acid89.0%
1e 4-Chlorobenzoic acid5.2%
1f Cinnamic acid88.0%
1g Ferulic acid22.0%
1h 3,4-Dimethoxybenzoic acid88.0%
1i 3,4,5-Trimethoxybenzoic acid43.0%

Modifications for Targeted Biological Activities

Chemical modifications of phytol, such as the creation of phytyl esters, are often pursued to enhance or introduce specific biological activities for applications in fields like cosmetics. mdpi.com The addition of substituted aromatic rings, known for properties like antioxidant and enzyme inhibition, can create multifunctional molecules. mdpi.com

Research has demonstrated that these structural modifications can lead to improved anti-aging properties. mdpi.com The synthesized derivatives have been evaluated for their potential to inhibit key enzymes associated with skin aging, such as tyrosinase, elastase, collagenase, and hyaluronidase. mdpi.com Notably, several of the phytyl esters showed significantly improved tyrosinase inhibitory activity compared to the parent phytol molecule. mdpi.com Molecular docking studies have suggested that these modifications enable a stronger interaction between the phytyl derivative and the target enzyme. mdpi.com

In antioxidant assays, certain derivatives also showed enhanced performance. mdpi.com For instance, substitutions with 4-methoxy benzoyl, cinnamoyl, and 4-chloro benzoyl led to a 30% increase in antioxidant activity in the ABTS assay when compared to phytol alone. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Phytol and its Aromatic Esters IC₅₀ represents the concentration required for 50% inhibition. mdpi.com

CompoundDescriptionTyrosinase Inhibition (IC₅₀ µM)
Phytol Parent Compound77.47 µM
Phytyl benzoate Derivative 1a34.73 µM
Phytyl 4-methoxybenzoate Derivative 1d27.90 µM

This compound as a Precursor in Complex Organic Synthesis

Role in the Synthesis of Vitamin K1 and its Analogs

Vitamin K1, also known as phylloquinone, is structurally characterized by a 2-methyl-1,4-naphthoquinone ring with a phytyl substituent at the third position. researchgate.net The synthesis of Vitamin K1 and its analogs is therefore critically dependent on the introduction of this phytyl side chain. researchgate.netjournaljpri.com While phytol or phytyl halides are the most commonly cited precursors for coupling with the naphthoquinone moiety, phytol derivatives are also considered for this role. journaljpri.comgoogle.com

Improved synthetic processes for Vitamin K1 focus on the condensation reaction between a menadione-related structure (such as 2-methyl-1,4-naphthohydroquinone) and phytol. journaljpri.com For instance, a BF3-acetic acid complex has been used as a condensation reagent for phytol in Vitamin K1 synthesis. journaljpri.com Although this compound is not always the primary choice, its structure contains the essential phytyl group required for the final Vitamin K1 molecule. The synthesis strategies revolve around efficiently and stereoselectively attaching this phytyl tail to the aromatic ring system. researchgate.netjournaljpri.com

Intermediate in α-Tocopherol and α-Tocopheryl Alkanoate Production

This compound is a recognized intermediate in the synthesis of α-tocopherol (a form of Vitamin E). google.com Industrial processes for α-tocopherol are largely based on the reaction of 2,3,5-trimethylhydroquinone (TMHQ) with a phytylating agent. google.comgoogle.com this compound is explicitly named as a potential phytol derivative that can be used for this condensation reaction to form the α-tocopherol structure. google.com

Furthermore, the commercial form of Vitamin E is often the more stable ester, α-tocopheryl acetate. epo.org One synthetic route involves the reaction of TMHQ with a phytyl source, such as phytol or isophytol, to produce α-tocopherol, which is then subsequently acetylated in a separate step to yield α-tocopheryl acetate. google.com An alternative approach involves reacting an acetylated hydroquinone, like 2,3,6-trimethylhydroquinone-1-acetate (TMHQA), with phytol or isophytol. epo.org In some processes where ethyl acetate is used as a solvent for the synthesis of α-tocopherol, the transesterification reaction can lead to the unavoidable byproduction of α-tocopheryl acetate, highlighting the chemical relationship and interconversion potential between these compounds during synthesis. google.com

Emerging Research Directions and Biotechnological Prospects

Rational Design and Synthesis of Bioactive Phytyl Acetate (B1210297) Analogs

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. This approach involves a systematic process of designing and synthesizing compounds with specific pharmacological actions, moving away from traditional trial-and-error screening. For natural products like phytyl acetate, this strategy aims to enhance their therapeutic properties, improve stability, and reduce potential side effects by making precise structural modifications.

The general strategy for the rational design of bioactive analogs begins with identifying the pharmacophore—the essential structural features of the parent compound responsible for its biological activity. For this compound, this would involve its long, unsaturated isoprenoid chain and the acetate ester group. Computational tools play a crucial role in this process, allowing researchers to model the interactions between the molecule and its biological target. By understanding these interactions, chemists can design novel analogs with improved binding affinity and selectivity.

One common approach is the simplification of the natural product's structure to create smaller, more synthetically accessible scaffolds that retain the key bioactive elements. Another strategy involves the concatenation of privileged fragments—structural motifs commonly found in active drug molecules—to construct new skeletons. These methods accelerate the synthesis and optimization of drug candidates.

While research on bioactive analogs of this compound is still in its nascent stages, studies on its precursor, phytol (B49457), and other diterpenes provide a roadmap. For instance, modifications to the phytol backbone have led to the synthesis of derivatives with cytotoxic activity against various cancer cell lines. Research has shown that the introduction of different functional groups can significantly alter the biological activity of a compound. For example, the position of a methoxy group on a similar natural compound was found to be imperative for its effectiveness in inhibiting cancer cell growth. This highlights the importance of structure-activity relationship (SAR) studies, which systematically investigate how changes in a molecule's structure affect its biological activity.

Future research in this area will likely focus on creating a library of this compound analogs by modifying the length and saturation of the phytyl chain, as well as replacing the acetate group with other functional moieties. These analogs would then be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which have been suggested for this compound and related compounds. researchgate.net

Table 1: Strategies in Rational Design of Bioactive Analogs

Strategy Description Application to this compound
Scaffold Simplification Reducing the structural complexity to essential bioactive fragments. Creating smaller molecules that retain the key features of the phytyl chain.
Privileged Fragment Concatenation Combining structural motifs known to have good pharmacological properties. Incorporating aromatic rings or other privileged structures onto the phytyl backbone.
Structure-Activity Relationship (SAR) Studies Systematically modifying the structure to determine the effect on biological activity. Altering the length of the alkyl chain or the nature of the ester group to optimize activity.

| Computer-Aided Drug Design (CADD) | Using computational models to predict the interaction of analogs with biological targets. | Docking this compound analogs into the active sites of enzymes to predict binding affinity. |

Systems Biology and Omics Approaches to this compound Metabolism

Understanding the intricate metabolic pathways that govern the synthesis and degradation of this compound is crucial for harnessing its biotechnological potential. Systems biology, which integrates data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of these complex biological processes.

This compound is a derivative of phytol, a key component of chlorophyll (B73375). During chlorophyll degradation, particularly under stress or senescence, large amounts of phytol are released. researchgate.net This free phytol can be toxic to the cell and is therefore tightly regulated through several metabolic pathways. One major pathway involves the esterification of phytol with fatty acids to form fatty acid phytyl esters (FAPEs), a process that includes the formation of this compound.

Recent research in Arabidopsis thaliana has identified two key enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, which are responsible for the synthesis of FAPEs in chloroplasts. researchgate.net These enzymes are highly expressed during senescence and nitrogen deprivation. Proteomics studies have confirmed the localization of PES1 and PES2 to chloroplasts.

A systems biology approach can elucidate the regulation of these pathways on multiple levels. Transcriptomics can reveal how the expression of PES1, PES2, and other related genes changes in response to different environmental cues. Metabolomics, on the other hand, can quantify the levels of this compound, free phytol, and other related metabolites, providing a direct readout of the metabolic state of the cell. For instance, studies have shown that in Arabidopsis mutants lacking PES1 and PES2, the accumulation of FAPEs is significantly reduced, leading to an increase in free phytol.

Integrating these omics datasets can reveal complex regulatory networks. For example, an increase in the transcript levels of PES1 and PES2 might be correlated with a decrease in free phytol and an increase in phytyl esters, as measured by metabolomics. This integrated approach can help to identify key regulatory hubs and bottlenecks in the this compound metabolic network, providing targets for future metabolic engineering efforts.

Furthermore, comparative omics studies across different plant species or in microorganisms engineered to produce this compound can provide insights into the evolution and diversification of this metabolic pathway.

Table 2: Omics Approaches in this compound Metabolism Research

Omics Discipline Focus of Study Key Findings and Potential Insights
Genomics Identification and characterization of genes involved in this compound metabolism. Discovery of PES1 and PES2 genes encoding phytyl ester synthases.
Transcriptomics Analysis of gene expression patterns under different conditions. Understanding the regulation of PES1 and PES2 expression during stress and senescence.
Proteomics Study of the protein complement of cells and organelles. Confirming the localization of PES1 and PES2 enzymes in chloroplasts.

| Metabolomics | Quantification of metabolites, including this compound and its precursors. | Measuring the flux through the this compound pathway and identifying metabolic bottlenecks. |

Metabolic Engineering for Enhanced Phytyl Ester Production in Model Organisms

Metabolic engineering offers a powerful approach to enhance the production of valuable compounds like this compound in model organisms such as Escherichia coli and Saccharomyces cerevisiae. By rationally manipulating an organism's metabolic pathways, it is possible to increase the yield, titer, and productivity of the desired product.

The biosynthesis of this compound requires two main precursors: phytol and acetyl-CoA. Therefore, a key strategy in metabolic engineering is to increase the intracellular pools of these precursors. The phytol precursor, geranylgeranyl diphosphate (B83284) (GGPP), is produced through the methylerythritol phosphate (B84403) (MEP) pathway in bacteria and plants, or the mevalonate (MVA) pathway in yeast. Overexpression of key enzymes in these pathways can significantly boost GGPP production. Subsequent conversion of GGPP to phytol can be achieved by introducing a geranylgeranyl reductase (GGR) enzyme.

Similarly, the supply of acetyl-CoA can be enhanced by engineering central carbon metabolism. For example, in E. coli, overexpression of enzymes like phosphotransacetylase (Pta) and acetate kinase (AckA) can increase the flux towards acetyl-CoA.

The final step in this compound production is the esterification of phytol with acetyl-CoA. This can be achieved by introducing a suitable alcohol acyltransferase (AAT). The aforementioned phytyl ester synthases, PES1 and PES2, from A. thaliana have been shown to catalyze the formation of phytyl esters when expressed in yeast. researchgate.net Therefore, expressing these or similar enzymes in a host organism with engineered precursor pathways could lead to significant production of phytyl esters, including this compound.

Another important aspect of metabolic engineering is the elimination of competing pathways that drain the precursor pools. For example, in yeast, pathways leading to the formation of sterols or other isoprenoids compete with the phytol biosynthesis pathway for GGPP. Deleting or downregulating key enzymes in these competing pathways can redirect the metabolic flux towards the desired product.

Table 3: Metabolic Engineering Strategies for Phytyl Ester Production

Strategy Target Pathway/Enzyme Model Organism Expected Outcome
Precursor Supply Enhancement Overexpression of MEP or MVA pathway enzymes. E. coli, S. cerevisiae Increased production of GGPP.
Precursor Supply Enhancement Overexpression of geranylgeranyl reductase (GGR). E. coli, S. cerevisiae Increased conversion of GGPP to phytol.
Precursor Supply Enhancement Engineering of central carbon metabolism. E. coli Increased availability of acetyl-CoA.
Final Product Synthesis Heterologous expression of phytyl ester synthases (e.g., PES1, PES2). S. cerevisiae Catalysis of phytyl ester formation.

| Elimination of Competing Pathways | Deletion or downregulation of genes in sterol biosynthesis. | S. cerevisiae | Redirection of metabolic flux towards phytol. |

Integration of this compound into Advanced Materials Science

The unique chemical structure of this compound—a long, hydrophobic alkyl chain attached to a polar acetate group—suggests its potential for a variety of applications in advanced materials science. While research in this area is still exploratory, the properties of this compound make it an intriguing candidate for the development of novel biomaterials, polymers, and functional surfaces.

One potential application is as a bio-based plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers. The long, flexible phytyl chain could intercalate between polymer chains, reducing their intermolecular forces and thereby increasing their plasticity. As a naturally derived compound, this compound could offer a more sustainable and potentially less toxic alternative to conventional petroleum-based plasticizers.

The amphiphilic nature of this compound also makes it a candidate for creating self-assembling materials. In aqueous environments, molecules with both hydrophobic and hydrophilic regions can spontaneously organize into structures such as micelles or vesicles. These nanostructures have numerous applications in drug delivery, nanotechnology, and materials science. The balance between the hydrophobic phytyl tail and the hydrophilic acetate head could be tuned to control the size and morphology of the resulting self-assembled structures.

Furthermore, this compound could be used as a building block for the synthesis of new polymers. The double bond in the phytyl chain provides a reactive site for polymerization reactions. Polymers derived from this compound would be expected to have unique properties, such as hydrophobicity, flexibility, and biodegradability, making them suitable for applications ranging from biodegradable plastics to hydrophobic coatings.

Another potential area of application is in the modification of surfaces. The hydrophobic phytyl chain could be used to create water-repellent surfaces, while the acetate group could be chemically modified to attach other functional molecules. This could lead to the development of smart surfaces with tunable properties, such as self-cleaning or anti-fouling capabilities.

Although the integration of this compound into advanced materials is still a prospective field, its inherent properties provide a strong rationale for future research and development in this exciting area.

Development of Novel Analytical Platforms for Complex Biological Matrices

The accurate and sensitive detection of this compound in complex biological matrices, such as plant tissues, microbial cultures, and physiological fluids, is essential for advancing our understanding of its metabolism and biological functions. The development of novel analytical platforms is crucial for overcoming the challenges associated with quantifying this lipophilic compound, which is often present at low concentrations.

Traditional methods for the analysis of terpenoids and their esters typically involve a combination of extraction, separation, and detection techniques. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques used for this purpose. nih.gov Due to its volatility, GC is well-suited for the analysis of this compound. Coupling GC with mass spectrometry (GC-MS) provides high sensitivity and selectivity, allowing for the confident identification and quantification of the compound based on its mass spectrum and retention time. researchgate.net

However, the analysis of this compound in complex matrices can be challenging due to the presence of interfering compounds. Therefore, efficient sample preparation and extraction techniques are critical. Solid-phase microextraction (SPME) is a solvent-free technique that can be used to extract and concentrate volatile and semi-volatile compounds from a sample, making it a promising approach for the analysis of this compound.

Emerging analytical platforms are focusing on improving the speed, sensitivity, and throughput of analysis. For instance, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly higher resolution and peak capacity than conventional GC-MS, enabling the separation and identification of a larger number of compounds in a single run.

Another area of development is in the use of novel derivatization reagents to enhance the volatility and ionization efficiency of this compound and its analogs, thereby improving their detection by GC-MS. Furthermore, advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can provide more accurate mass measurements, facilitating the unambiguous identification of this compound and its metabolites.

The development of these advanced analytical platforms will be instrumental in elucidating the subtle changes in this compound levels in response to various stimuli, providing deeper insights into its biological roles and paving the way for its application in diagnostics and biotechnology.

Table 4: Analytical Techniques for this compound Analysis

Technique Principle Advantages Challenges
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, followed by mass-based detection. High sensitivity, selectivity, and well-established for volatile compounds. Requires derivatization for non-volatile analogs; potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, followed by mass-based detection. Suitable for a wide range of polarities; less risk of thermal degradation. May have lower resolution for isomeric compounds compared to GC.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber for extraction and pre-concentration. Solvent-free, simple, and can be automated. Fiber lifetime can be limited; matrix effects can be significant.
Comprehensive 2D GC (GCxGC-MS) Two columns with different selectivities provide enhanced separation. Very high peak capacity and resolution for complex samples. Complex data analysis and instrumentation.

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Unambiguous identification of compounds and elemental composition determination. | Higher instrument cost and complexity. |

Q & A

Q. What are the recommended analytical techniques for confirming the purity and isomer composition of phytyl acetate in synthetic samples?

To confirm purity and distinguish between cis- and trans-isomers, researchers should employ a combination of chromatographic and spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomer separation and quantifies relative abundance .
  • Nuclear Magnetic Resonance (NMR) : Distinguishes stereochemical configurations via chemical shift analysis (e.g., olefinic proton signals for cis vs. trans isomers) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity using reverse-phase columns with UV detection.
  • Reference Standards : Use commercially available isomer-specific standards for calibration.

Q. How should experimental protocols be designed to ensure reproducible synthesis of this compound in laboratory settings?

Reproducibility requires:

  • Detailed Reaction Conditions : Document temperature, solvent ratios, catalyst concentrations, and reaction time .
  • Control of Isomerization : Monitor reaction kinetics to minimize unintended isomerization during synthesis .
  • Validation via Replicates : Perform triplicate syntheses under identical conditions to assess batch consistency .
  • Reporting Standards : Follow guidelines for experimental write-ups (e.g., Beilstein Journal of Organic Chemistry), including raw data in supplementary materials .

Advanced Research Questions

Q. What genetic approaches are used to elucidate the role of this compound in tocopherol biosynthesis, and how can conflicting data from plant and cyanobacterial models be reconciled?

  • Knockout Mutants : Study SlVTE5 in tomato (disrupts phytol recycling, reducing tocopherol and accumulating free phytol ) and slr2103 in Synechocystis (linked to phytyl ester synthesis but with unclear contributions to TAG-like spots ).
  • Comparative Metabolomics : Profile phytol derivatives in wild-type vs. mutants to identify pathway-specific intermediates.
  • Enzyme Assays : Test recombinant Slr2103 for acyltransferase activity toward phytol and diacylglycerol substrates .
  • Data Reconciliation : Address species-specific pathway variations by cross-referencing lipidomic and transcriptomic datasets .

Q. How can molecular docking studies inform the interaction mechanisms between this compound and target enzymes?

  • Target Selection : Prioritize enzymes with structural homology to known phytyl ester-binding domains (e.g., potassium channels or corticotropin-releasing factors) .
  • Docking Workflow :

Prepare this compound’s 3D structure (account for isomer flexibility).

Use Glide or AutoDock to simulate binding to active sites (e.g., gly42, val93 in potassium channels).

Validate with mutagenesis studies on critical residues .

  • Limitations : Complement docking with molecular dynamics to assess binding stability under physiological conditions.

Q. What strategies mitigate batch-to-batch variability in this compound samples used for sensitive bioassays?

  • Quality Control (QC) :
  • Peptide Content Analysis : Adapt protocols (e.g., amino acid analysis) to quantify this compound in mixed matrices .
  • Impurity Profiling : Use GC-MS to identify degradation products (e.g., oxidized phytol).
    • Storage Optimization : Store samples under inert gas (N₂/Ar) at -80°C to prevent isomerization .
    • Documentation : Report batch-specific QC data (e.g., purity, isomer ratio) in publications to enable cross-study comparisons .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in the proposed biosynthetic origins of this compound across studies?

  • Isotopic Labeling : Trace ¹³C-phytol incorporation into this compound in Arabidopsis chloroplasts vs. cyanobacterial models .
  • Pathway Inhibition : Apply inhibitors (e.g., fosmidomycin for methylerythritol phosphate pathway) to isolate contributions from chlorophyll degradation .
  • Multi-Omics Integration : Combine proteomics (enzyme abundance) and lipidomics (product profiling) to map pathway activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.